Cas no 31147-56-5 ((1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid)
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- d-campholic acid
- 1,2,2,3-Tetramethylcyclopentanecarboxylic acid
- D-trans-1,2,2,3-Tetramethylcyclopentanecarboxylic acid
- Q63409019
- (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid
- 31147-56-5
- (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid
-
- Inchi: 1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)/t7-,10+/m1/s1
- InChI Key: JDFOIACPOPEQLS-XCBNKYQSSA-N
- SMILES: OC([C@]1(C)CC[C@@H](C)C1(C)C)=O
Computed Properties
- Exact Mass: 170.13100
- Monoisotopic Mass: 170.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 0.957
- Boiling Point: 248.4°C at 760 mmHg
- Flash Point: 120.5°C
- Refractive Index: 1.45
- PSA: 37.30000
- LogP: 2.53340
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: S24/25
- Safety Term:S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R701203-10mg |
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid |
31147-56-5 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | R701203-50mg |
(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carboxylic Acid |
31147-56-5 | 50mg |
$1378.00 | 2023-05-17 | ||
| TRC | R701203-100mg |
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid |
31147-56-5 | 100mg |
$ 340.00 | 2022-06-03 | ||
| TRC | R701203-5mg |
(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carboxylic Acid |
31147-56-5 | 5mg |
$173.00 | 2023-05-17 | ||
| TRC | R701203-25mg |
(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carboxylic Acid |
31147-56-5 | 25mg |
$ 800.00 | 2023-09-06 |
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid
Recent Advances in the Study of (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid (CAS: 31147-56-5)
The compound (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid (CAS: 31147-56-5) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This chiral cyclopentane derivative exhibits unique structural features that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in drug discovery, particularly in the development of novel therapeutics targeting metabolic disorders and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a scaffold for designing selective enzyme inhibitors. Researchers utilized computational modeling and X-ray crystallography to demonstrate that (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid can effectively bind to the active site of certain kinases, suggesting its utility in developing targeted therapies. The study highlighted the compound's stereochemical specificity, with the (1R,3S) configuration showing significantly higher binding affinity compared to its enantiomers.
In the field of synthetic chemistry, advancements have been made in the efficient production of this compound. A recent patent (WO2023056789) describes an improved catalytic asymmetric synthesis method that achieves >99% enantiomeric excess, addressing previous challenges in large-scale production. This development is particularly relevant for pharmaceutical applications where high purity is essential.
Pharmacological studies have revealed interesting properties of this compound. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its ability to modulate lipid metabolism in vitro, with potential implications for treating metabolic syndrome. The compound showed dose-dependent effects on PPARγ receptor activation while exhibiting minimal cytotoxicity, making it a promising candidate for further development.
The compound's unique structural features have also attracted attention in materials science. A 2024 study in ACS Applied Materials & Interfaces reported its use as a building block for chiral porous materials with potential applications in enantioselective separation technologies. The rigid cyclopentane core combined with the carboxylic acid functionality allows for precise control over material porosity and surface chemistry.
Ongoing clinical investigations are exploring derivatives of (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid as potential anti-inflammatory agents. Preliminary results from Phase I trials indicate good tolerability and favorable pharmacokinetic profiles, though further studies are needed to establish therapeutic efficacy. These developments position this compound as an important focus area for future pharmaceutical research.
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